4-Bromo-2-(trimethylsilyl)thiazole
Overview
Description
4-Bromo-2-(trimethylsilyl)thiazole is an organic compound with the molecular formula C6H10BrNSSi and a molecular weight of 236.20 g/mol . It is a colorless to pale yellow liquid with a distinctive odor . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to prepare 4-Bromo-2-(trimethylsilyl)thiazole involves the reaction of 2-bromoethanethiol with chlorodimethylsilane under basic conditions . The reaction proceeds through a condensation process to yield the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trimethylsilyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazoline derivatives.
Scientific Research Applications
4-Bromo-2-(trimethylsilyl)thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trimethylsilyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the trimethylsilyl group. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The thiazole ring also contributes to its reactivity by providing multiple reactive sites for chemical modifications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-thiazole: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
2-(Trimethylsilyl)thiazole: Lacks the bromine atom, affecting its reactivity towards nucleophiles.
4-Chloro-2-(trimethylsilyl)thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity patterns.
Uniqueness
4-Bromo-2-(trimethylsilyl)thiazole is unique due to the presence of both the bromine atom and the trimethylsilyl group, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with diverse chemical properties .
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQGXFSBIGJXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402106 | |
Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-53-2 | |
Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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